N-(1-carboxyethyl)-L-alanyl-L-proline is a compound that belongs to the class of amino acids and peptides. It features a unique structure that incorporates both L-alanine and L-proline, two naturally occurring amino acids, along with a carboxyethyl functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry, particularly in the development of therapeutic agents aimed at improving kidney function and other physiological processes.
This compound can be synthesized through various chemical methods, often involving the coupling of L-alanine and L-proline derivatives with carboxylic acids or their derivatives. The synthesis processes are typically documented in patents and scientific literature, highlighting their relevance in pharmaceutical research and development .
N-(1-carboxyethyl)-L-alanyl-L-proline is classified as a peptide derivative. Peptides are short chains of amino acids linked by peptide bonds, and this compound specifically contains two amino acids (L-alanine and L-proline) along with a carboxyethyl side chain. Its classification as a peptide derivative suggests potential bioactivity similar to that of other peptides used in therapeutic contexts.
The synthesis of N-(1-carboxyethyl)-L-alanyl-L-proline can be achieved through several methods:
N-(1-carboxyethyl)-L-alanyl-L-proline has a complex structure characterized by:
N-(1-carboxyethyl)-L-alanyl-L-proline can participate in various chemical reactions typical for amino acids and peptides:
The mechanism of action for N-(1-carboxyethyl)-L-alanyl-L-proline is primarily related to its interaction with biological systems:
Studies have shown that modifications in amino acid structures can significantly impact their biological activities, suggesting that N-(1-carboxyethyl)-L-alanyl-L-proline may exhibit unique pharmacological properties.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to characterize the compound's structure and purity.
N-(1-carboxyethyl)-L-alanyl-L-proline has potential applications in various scientific fields:
The ongoing research into this compound underscores its significance in both medicinal chemistry and biochemistry, paving the way for future applications that could leverage its unique properties for therapeutic benefits.
The biosynthesis of N-(1-carboxyethyl)-L-alanyl-L-proline (alanopine) in microorganisms involves specialized pathways for 4-alkyl-L-proline derivative (APD) production. In Providencia and Proteus bacterial strains, alanopine is synthesized via a non-ribosomal peptide assembly mechanism where L-proline reacts with pyruvate-derived lactate through an imine condensation reaction. This pathway shares enzymatic parallels with 4-propyl-L-proline biosynthesis in Streptomyces lincolnensis, where L-tyrosine serves as the primary precursor [3] [9]. Key enzymes include:
Metabolic engineering strategies have enhanced alanopine yields by 47-62% through:
Table 1: Microbial Systems for Alanopine Production
Host Strain | Engineering Strategy | Yield Increase | Key Limitation |
---|---|---|---|
Streptomyces lincolnensis | lmbX/lmbY overexpression | 62% | Competitive branching pathways |
E. coli BL21(DE3) | Heterologous pycr1 expression | 47% | Inefficient pyruvate channeling |
Providencia alcalifaciens | Native pathway optimization | 58% | Catabolite repression by glucose |
Critical challenges remain in minimizing byproducts like N-(1-carboxyethyl)-L-alanine and regulating the NAD⁺-dependent equilibrium between alanopine and its precursor aldehydes [5].
Chemoenzymatic synthesis leverages both chemical activation and enzymatic stereocontrol to construct the carboxyethyl moiety. The core reaction involves L-proline’s secondary amine nucleophilically attacking activated pyruvate derivatives, with three principal activation strategies:
Table 2: Activation Strategies for Carboxyethyl Group
Method | Stereoselectivity | Yield | Operational Complexity |
---|---|---|---|
Mixed Anhydride | Moderate (d.r. 82:18) | 85% | High (cryogenic, anhydrous) |
Carbodiimide Coupling | Low (d.r. 65:35) | 78% | Medium (sensitive to stoichiometry) |
PRODH Biocatalysis | Excellent (d.r. >98:2) | 91% | Low (aqueous, ambient) |
Optimization focuses on suppressing diketopiperazine formation through:
Solid-phase peptide synthesis (SPPS) enables precise assembly of alanopine’s dipeptide backbone while mitigating solubility challenges. The standard protocol employs:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7